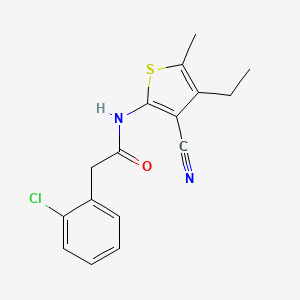
4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide
Descripción general
Descripción
4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide, also known as CPOT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective antagonist of the TRPV1 receptor, which is involved in pain sensation, inflammation, and thermoregulation.
Mecanismo De Acción
4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide acts as an antagonist of the TRPV1 receptor, which is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. By blocking the TRPV1 receptor, 4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide inhibits the influx of calcium ions into cells, which leads to the inhibition of pain sensation, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells. 4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide has also been shown to inhibit the proliferation and migration of cancer cells. In addition, 4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide has been shown to have analgesic effects in various animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide has several advantages for lab experiments. It is a potent and selective antagonist of the TRPV1 receptor, which allows for specific targeting of this receptor. 4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide has also been shown to have good solubility in various solvents, which makes it easy to work with in lab experiments. However, one limitation of 4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide is that it can be expensive to synthesize, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on 4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide. One direction is to investigate the potential therapeutic applications of 4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide in various diseases, such as neuropathic pain, inflammation, and cancer. Another direction is to study the molecular mechanisms underlying the interaction between 4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide and the TRPV1 receptor. Finally, further optimization of the synthesis method for 4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide may lead to more efficient and cost-effective production of this compound, which could facilitate its use in scientific research.
Aplicaciones Científicas De Investigación
4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide has been studied extensively for its potential applications in scientific research. It has been shown to be a potent and selective antagonist of the TRPV1 receptor, which is involved in pain sensation, inflammation, and thermoregulation. 4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide has been used in various studies to investigate the role of TRPV1 in different physiological and pathological processes. For example, 4-(cyclopentyloxy)-N-(2-thienylmethyl)benzamide has been used to study the role of TRPV1 in neuropathic pain, inflammation, and cancer.
Propiedades
IUPAC Name |
4-cyclopentyloxy-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c19-17(18-12-16-6-3-11-21-16)13-7-9-15(10-8-13)20-14-4-1-2-5-14/h3,6-11,14H,1-2,4-5,12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBSLILRBZWYKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopentyloxy)-N-(thiophen-2-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(benzyloxy)phenyl]-4-[(3,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B4264511.png)
![N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide]](/img/structure/B4264513.png)

![6-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4264520.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-(cyclopentyloxy)benzamide](/img/structure/B4264531.png)
![N,N'-2,6-pyridinediylbis[2-(2,6-dichlorophenyl)acetamide]](/img/structure/B4264538.png)
![2-(2,6-dichlorophenyl)-N-(2-{4-[(2,6-dichlorophenyl)acetyl]-1-piperazinyl}ethyl)acetamide](/img/structure/B4264543.png)
![isopropyl 2-{[4-(cyclopentyloxy)benzoyl]amino}-5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4264550.png)
![methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4264555.png)

![3-({2-[(4-chloro-3-methylphenoxy)acetyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4264572.png)
![1-[4-(cyclopentyloxy)benzoyl]-2-methylindoline](/img/structure/B4264584.png)

![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3-isobutoxyphenyl)quinoline](/img/structure/B4264608.png)